2H-chromen-3-ylmethanol
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Overview
Description
2H-chromen-3-ylmethanol is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .
Synthesis Analysis
2H-chromenes, including 2H-chromen-3-ylmethanol, represent important oxygen heterocycles that are widely used in natural products, pharmaceutical agents, biologically relevant molecules, and materials science . Two major synthetic strategies have been developed for these compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis
The molecular structure of 2H-chromen-3-ylmethanol includes 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . It has a molar refractivity of 45.9±0.3 cm³ and a polarizability of 18.2±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis
2H-chromen-3-ylmethanol has a density of 1.2±0.1 g/cm³, a boiling point of 314.3±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 150.7±19.1 °C . The compound has an index of refraction of 1.583 and a molar volume of 137.2±3.0 cm³ .Scientific Research Applications
Heterocyclic Chemistry
- Thiophene, Thiazole, Pyrazole, Pyran, and Pyridine Derivatives : By incorporating the 2H-chromen-3-ylmethanol moiety, researchers have synthesized heterocyclic compounds with diverse functionalities. These derivatives find applications in materials science, pharmacology, and agrochemicals .
Bulk Manufacturing and Sourcing
Mechanism of Action
Target of Action
The primary targets of 2H-chromen-3-ylmethanol are currently unknown. As a type of chromene, 2H-chromenes are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . .
Biochemical Pathways
Given the chemical complexity of 2H-chromenes, it is likely that multiple pathways could be affected . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
It has a molecular weight of 162.19, a density of 1.2±0.1 g/cm³, and a boiling point of 314.3±31.0 °C at 760 mmHg . These properties could potentially impact the bioavailability of the compound, but more detailed pharmacokinetic studies are needed.
Result of Action
The molecular and cellular effects of 2H-chromen-3-ylmethanol’s action are currently unknown. As a type of chromene, 2H-chromenes are known to be used broadly in materials science and organic synthesis , suggesting that they may have significant effects at the molecular level.
properties
IUPAC Name |
2H-chromen-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFNZYYNUQDAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380184 |
Source
|
Record name | 2H-chromen-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-ylmethanol | |
CAS RN |
115822-61-2 |
Source
|
Record name | 2H-chromen-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of studying the interaction between (3R)-3,4-dihydro-2H-chromen-3-ylmethanol and HIV-1 integrase?
A: HIV-1 integrase is a viral enzyme crucial for the integration of the HIV genome into the host cell's DNA, a vital step for viral replication. Inhibiting this enzyme is a key strategy in developing antiretroviral therapies against HIV. The study investigates the binding of (3R)-3,4-dihydro-2H-chromen-3-ylmethanol to the core domain of HIV-1 integrase []. This research provides valuable insights into the compound's potential as a lead compound for developing novel HIV-1 integrase inhibitors.
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